molecular formula C26H22O7 B2474007 benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-87-5

benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2474007
CAS No.: 869080-87-5
M. Wt: 446.455
InChI Key: VHOFGAUMVYIYGH-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyl group, a chromen-2-one core, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation to form the chromen-2-one core, followed by O-alkylation to introduce the benzyl group. The reaction conditions often involve the use of bases such as potassium hydroxide and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one core.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chromen-2-one moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of the chromen-2-one core.

Scientific Research Applications

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one core can interact with reactive oxygen species, thereby exerting antioxidant effects. Additionally, the compound may modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-22-11-9-18(13-24(22)30-2)21-12-19-8-10-20(14-23(19)33-26(21)28)31-16-25(27)32-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFGAUMVYIYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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